1-Methyl-3-(1-methylpiperidin-4-yl)urea
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Overview
Description
“1-Methyl-3-(1-methylpiperidin-4-yl)urea” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives has been a subject of numerous scientific studies . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(1-methylpiperidin-4-yl)urea” consists of a urea group attached to a 1-methylpiperidin-4-yl group . The InChI code for this compound is 1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) .Scientific Research Applications
Synthetic Pathways and Drug Development
1-Methyl-3-(1-methylpiperidin-4-yl)urea serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Zhang et al. (2019) established a high-yield synthetic method for producing this compound, emphasizing its importance in pharmaceutical research. The process involves multi-step nucleophilic reactions starting from commercially available precursors, demonstrating a systematic approach to obtaining this compound with a total yield of up to 92% (Zhang et al., 2019).
Molecular Structure and Interaction Studies
The study of urea derivatives, including 1-Methyl-3-(1-methylpiperidin-4-yl)urea, extends to understanding their molecular structures and interactions. Habibi et al. (2013) determined the crystal structure of a closely related urea derivative, revealing insights into its planar molecular configuration and the stabilization mechanisms through hydrogen bonding. This research contributes to a deeper understanding of the structural properties critical for designing molecules with specific biological or chemical activities (Habibi et al., 2013).
Applications in Material Science
Urea derivatives, including 1-Methyl-3-(1-methylpiperidin-4-yl)urea, find applications in material science, particularly in the development of slow-release fertilizers. Jahns and Kaltwasser (2000) investigated the microbial degradation of methyleneureas, a class of compounds related to urea derivatives used as slow-release nitrogen fertilizers. Their study sheds light on the enzymatic breakdown mechanisms, offering potential for enhancing the efficiency and environmental compatibility of agricultural products (Jahns & Kaltwasser, 2000).
Chemical Sensing and Detection
The urea framework, exemplified by 1-Methyl-3-(1-methylpiperidin-4-yl)urea, is instrumental in developing chemical sensors. Wang et al. (2017) designed a fluorescent sensor based on a urea derivative for the selective and sensitive detection of aluminum ions (Al3+). This application underscores the versatility of urea derivatives in analytical chemistry, providing tools for environmental monitoring and biomedical diagnostics (Wang et al., 2017).
Future Directions
Piperidines and their derivatives continue to be an area of active research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs based on piperidine derivatives .
properties
IUPAC Name |
1-methyl-3-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHUXUBXKBRDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-methylpiperidin-4-yl)urea | |
CAS RN |
1602197-45-4 |
Source
|
Record name | 3-methyl-1-(1-methylpiperidin-4-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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